1-(2-Phenylethyl)-3-[(4-propylcyclohexylidene)amino]thiourea
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Overview
Description
1-(2-phenylethyl)-3-[(4-propylcyclohexylidene)amino]thiourea is a member of benzenes.
Scientific Research Applications
Chiral Solvating Agents
1-(2-Phenylethyl)-3-[(4-propylcyclohexylidene)amino]thiourea derivatives are used as chiral solvating agents (CSAs) in enantiodiscrimination, particularly in nuclear magnetic resonance (NMR) spectroscopy. These derivatives have been effective in differentiating the NMR signals of enantiomeric substrates, aiding in stereochemical studies (Recchimurzo, Micheletti, Uccello-Barretta, & Balzano, 2020).
Synthesis of Bioactive Compounds
Thiourea derivatives, including this compound, are crucial in the synthesis of various bioactive compounds. For instance, they have been employed in the formation of pyrimidin-6(5H)-ones, which are analogs of biologically active natural products like isoguanosine (Quinn & Scammells, 1991).
Catalysis in Organic Reactions
These thiourea derivatives are used as catalysts in organic reactions, including the asymmetric Michael reaction. They activate specific compounds in the reaction, leading to high enantio- and diastereoselectivity, which is crucial in the synthesis of compounds like baclofen (Okino, Hoashi, Furukawa, Xu, & Takemoto, 2005).
Properties
Molecular Formula |
C18H27N3S |
---|---|
Molecular Weight |
317.5 g/mol |
IUPAC Name |
1-(2-phenylethyl)-3-[(4-propylcyclohexylidene)amino]thiourea |
InChI |
InChI=1S/C18H27N3S/c1-2-6-15-9-11-17(12-10-15)20-21-18(22)19-14-13-16-7-4-3-5-8-16/h3-5,7-8,15H,2,6,9-14H2,1H3,(H2,19,21,22) |
InChI Key |
MGVCRIARJDLWPT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(=NNC(=S)NCCC2=CC=CC=C2)CC1 |
solubility |
3.1 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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